molecular formula C8H8N4O4 B2857408 (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid CAS No. 102838-43-7

(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid

Cat. No.: B2857408
CAS No.: 102838-43-7
M. Wt: 224.176
InChI Key: AGASXISVTOCAIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Methylation: The purine derivative undergoes methylation at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.

    Oxidation: The methylated purine is then oxidized to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the purine derivative reacts with chloroacetic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form additional keto groups or carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Chloroacetic acid, bromoacetic acid, or other halogenated acetic acids in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of additional carboxylic acids or diketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various acetic acid derivatives depending on the substituent introduced.

Scientific Research Applications

(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with additional methyl groups.

    Theobromine (3,7-Dimethylxanthine): Similar structure but with different methylation pattern.

    Uric Acid (2,6,8-Trihydroxypurine): Similar purine core but with hydroxyl groups instead of keto groups.

Uniqueness

(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This gives it distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

2-(3-methyl-2,6-dioxopurin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c1-11-6-5(7(15)10-8(11)16)12(3-9-6)2-4(13)14/h3H,2H2,1H3,(H,13,14)(H,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGASXISVTOCAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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